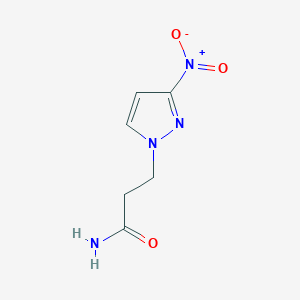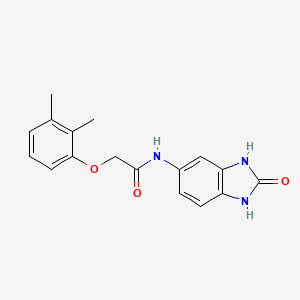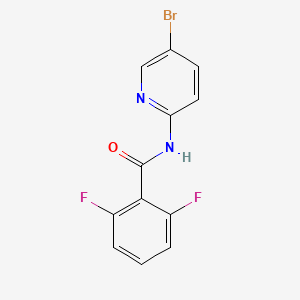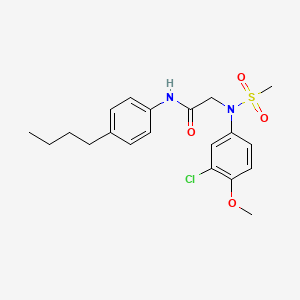![molecular formula C14H19NO4 B4610628 4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B4610628.png)
4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid
Übersicht
Beschreibung
4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.13140809 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Biological Activities
Research involving derivatives of 4-oxobutanoic acid, including molecular docking and vibrational, structural, electronic, and optical studies, has demonstrated that these compounds exhibit promising biological activities. For instance, a comparative study on 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid and its derivatives highlighted their potential as nonlinear optical materials due to their significant dipole moments and first hyperpolarizabilities. These findings suggest their application in creating new materials with desirable electronic and optical properties. Additionally, the docking studies pointed to the inhibition of Placenta growth factor (PIGF-1), indicating their pharmacological importance and potential use in developing treatments for related conditions (Vanasundari et al., 2018).
Synthesis and Material Applications
The synthesis of 4-oxo-2-butenoic acids via microwave-assisted aldol-condensation has been explored for its utility as biologically active species and as versatile intermediates for further derivatization. This research presents a simplified procedure to accessible starting materials, offering moderate to excellent yields for a wide range of substrates. Such methods enhance the production efficiency and applicability of 4-oxobutanoic acid derivatives in synthesizing biologically active compounds and materials (Uguen et al., 2021).
Intramolecular Cyclization and Chemical Properties
Research into the intramolecular cyclization of N-substituted 2-amino-4-aryl-4-oxo-2-butenoic acids has shown that these compounds can exist in solutions in enaminoketone and iminoketone forms. The study of these acids offers insights into their chemical properties and potential applications in synthesizing complex molecules with specific biological activities. Such research underlines the importance of 4-oxobutanoic acid derivatives in developing new chemical entities with potential therapeutic applications (Rubtsov & Zalesov, 2003).
Spectroscopic and Supramolecular Studies
Derivatives of 4-oxobutanoic acid have been the subject of extensive spectroscopic and supramolecular studies, emphasizing their structural and electronic characteristics. These investigations provide a foundation for understanding the interactions and reactivity of these compounds, facilitating their application in material science and drug development. For example, vibrational spectroscopic studies applied to chloramphenicol derivatives reveal the significance of non-conventional hydrogen bonds and π-π stacking in determining the compounds' properties, highlighting their potential in designing new materials with specific functionalities (Fernandes et al., 2017).
Eigenschaften
IUPAC Name |
4-(4-butan-2-yloxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-10(2)19-12-6-4-11(5-7-12)15-13(16)8-9-14(17)18/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDPRHOJLBRDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-iodo-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4610548.png)
![9-(2-methoxyphenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4610553.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B4610559.png)
![5-(4-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4610562.png)

![2-(3,4-dimethylphenyl)-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4610572.png)


![N-(5-chloro-2-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4610593.png)
![(1S,9S)-11-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4610600.png)

![N-[4-(benzyloxy)phenyl]-N'-(4-bromo-2-chlorophenyl)thiourea](/img/structure/B4610639.png)
![2,2,4-trimethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4610642.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4610669.png)
